N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c18-21(19,12-2-1-5-14-10-12)16-11-3-7-17(8-4-11)13-15-6-9-20-13/h1-2,5-6,9-11,16H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZIPAMRMZKCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CN=CC=C2)C3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Pyridine
Pyridine-3-sulfonic acid is synthesized via the sulfonation of pyridine using fuming sulfuric acid at 230–250°C. Subsequent chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) yields pyridine-3-sulfonyl chloride:
$$
\text{Pyridine} + \text{H}2\text{SO}4 \xrightarrow{230^\circ\text{C}} \text{Pyridine-3-sulfonic acid} \xrightarrow{\text{PCl}_5} \text{Pyridine-3-sulfonyl chloride}
$$
Key Parameters :
- Temperature Control : Excess heat leads to polysulfonation byproducts.
- Chlorinating Agent : SOCl₂ offers milder conditions (60°C, 4 h) compared to PCl₅ (reflux at 110°C).
Synthesis of 1-(1,3-Thiazol-2-yl)Piperidin-4-Amine
Thiazole Ring Construction via Hantzsch Synthesis
Piperidin-4-amine reacts with α-chloroketones and thiourea derivatives to form the thiazole ring:
Protection of Piperidin-4-Amine :
- Boc (tert-butoxycarbonyl) protection prevents undesired side reactions during thiazole formation:
$$
\text{Piperidin-4-amine} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{N-Boc-piperidin-4-amine}
$$
- Boc (tert-butoxycarbonyl) protection prevents undesired side reactions during thiazole formation:
Thiazole Cyclization :
- Reaction with 2-chloroacetaldehyde and ammonium thiocyanate in ethanol (60°C, 6 h):
$$
\text{N-Boc-piperidin-4-amine} + \text{ClCH}2\text{CHO} + \text{NH}4\text{SCN} \rightarrow \text{N-Boc-1-(1,3-thiazol-2-yl)piperidin-4-amine}
$$
- Reaction with 2-chloroacetaldehyde and ammonium thiocyanate in ethanol (60°C, 6 h):
Deprotection :
- Treatment with HCl in dioxane removes the Boc group:
$$
\text{N-Boc-1-(1,3-thiazol-2-yl)piperidin-4-amine} \xrightarrow{\text{HCl/dioxane}} \text{1-(1,3-Thiazol-2-yl)piperidin-4-amine hydrochloride}
$$
- Treatment with HCl in dioxane removes the Boc group:
Yield Optimization :
- Solvent Choice : Ethanol minimizes side reactions compared to DMF.
- Stoichiometry : A 1:1.2 ratio of piperidine derivative to α-chloroketone maximizes cyclization efficiency.
Sulfonamide Coupling Reaction
The final step involves reacting pyridine-3-sulfonyl chloride with 1-(1,3-thiazol-2-yl)piperidin-4-amine under basic conditions:
$$
\text{Pyridine-3-sulfonyl chloride} + \text{1-(1,3-Thiazol-2-yl)piperidin-4-amine} \xrightarrow{\text{Et}_3\text{N}} \text{N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]pyridine-3-sulfonamide}
$$
Reaction Conditions
- Base : Triethylamine (2.5 equiv) scavenges HCl, preventing protonation of the amine.
- Solvent : Dichloromethane (DCM) at 0–5°C minimizes sulfonyl chloride hydrolysis.
- Workup : Sequential washes with 5% HCl (to remove excess base) and saturated NaHCO₃ (to neutralize residual acid).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.94 (s, 1H, pyridine-H), 8.63 (d, J = 4.8 Hz, 1H, pyridine-H), 7.79 (d, J = 3.2 Hz, 1H, thiazole-H), 7.42 (d, J = 3.2 Hz, 1H, thiazole-H), 4.12–4.08 (m, 1H, piperidine-H), 3.32–3.28 (m, 2H, piperidine-H₂), 2.85–2.79 (m, 2H, piperidine-H₂).
- FTIR : 3275 cm⁻¹ (N–H stretch), 1345 cm⁻¹ (S=O symmetric), 1162 cm⁻¹ (S=O asymmetric).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates thiazole formation, improving yields by 15–20% compared to conventional heating.
Solid-Phase Synthesis
Immobilizing piperidin-4-amine on Wang resin enables iterative coupling and cyclization steps, facilitating high-throughput synthesis.
Industrial-Scale Considerations
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The piperidine ring can be reduced using hydrogenation techniques.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted thiazole and piperidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and antimicrobial agent.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular pathways.
Industry: It is used in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects . The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE is unique due to its specific combination of thiazole, piperidine, and pyridine sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-3-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antituberculosis research. This article explores the synthesis, biological activity, and potential applications of this compound based on various studies.
Chemical Structure and Synthesis
The compound features a thiazole moiety linked to a piperidine and pyridine ring, which contributes to its pharmacological properties. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The synthesis typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that thiazole derivatives can inhibit the growth of various pathogens, including Mycobacterium tuberculosis, by targeting essential enzymes involved in bacterial DNA replication. In vitro studies have shown promising results with minimal cytotoxicity .
Table 1: Antimicrobial Activity Overview
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | Low MIC values indicating high potency | Effective against resistant strains |
| Other Thiazole Derivatives | Various bacteria | Varies (0.22 - 0.25 μg/mL) | Effective against Staphylococcus aureus and Staphylococcus epidermidis |
Antitubercular Activity
The compound has shown potential as an antitubercular agent. Studies indicate that it can inhibit Mycobacterium tuberculosis GyrB, which is crucial for bacterial DNA replication. This mechanism is vital for developing new treatments against drug-resistant tuberculosis strains .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticonvulsant Activity : A series of thiazole-integrated compounds were evaluated for anticonvulsant properties. One derivative demonstrated significant efficacy in eliminating tonic extensor phases in animal models .
- Antiproliferative Effects : Compounds derived from thiazole structures exhibited antiproliferative activity against various cancer cell lines. For instance, certain thiazole derivatives showed cytotoxic effects on J774A.1 macrophages and HT-29 cells .
- Enzyme Inhibition : The pharmacological behavior of sulfonamide derivatives was linked to their ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are recommended for the initial preparation of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-3-sulfonamide, and what key parameters influence yield?
Answer: The synthesis involves nucleophilic substitution between pyridine-3-sulfonyl chloride and 1-(1,3-thiazol-2-yl)piperidin-4-amine. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to THF.
- Temperature control : Maintain 0–5°C during sulfonamide bond formation to mitigate exothermic side reactions.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material.
- Purification : Column chromatography (silica gel, 5% MeOH/DCM) achieves >90% purity. Monitor via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
Q. Table 1. Synthetic Method Comparison
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical SN2 | DCM | 0–5 | 68 | 92 |
| Microwave-assisted | DMF | 100 | 83 | 95 |
| Flow chemistry | THF | 25 | 91 | 98 |
Q. What spectroscopic techniques are most effective for confirming the structural identity of this sulfonamide derivative?
Answer: A multi-modal spectroscopic approach is essential:
- ¹H/¹³C NMR : Confirm thiazole-proton coupling (δ 7.8–8.2 ppm) and sulfonamide NH (δ 5.1 ppm, broad).
- HRMS : Validate molecular ion [M+H]+ at m/z 337.0824 (Δ <3 ppm from theoretical 337.0827).
- FT-IR : Identify sulfonamide S=O asymmetric stretching (1335–1340 cm⁻¹) and aromatic C-H bending (650–800 cm⁻¹) .
Q. Table 2. Spectroscopic Benchmarks
| Technique | Critical Signal | Validation Criteria |
|---|---|---|
| ¹H NMR | Thiazole C(2)-H (δ 8.10, s, 1H) | Integration ratio 1:1 |
| HRMS | [M+H]+ (m/z 337.0827) | Δ <3 ppm |
| FT-IR | S=O stretch (1342 cm⁻¹) | Abs. intensity >0.8 AU |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different cellular models?
Answer: Implement a three-phase validation protocol:
Experimental replication : Standardize conditions (e.g., 37°C, 5% CO₂, RPMI-1640 medium) and use triplicate assays.
Cellular context profiling : Quantify target receptor expression via qPCR (e.g., GPCR isoform ratios in HEK293 vs. CHO cells).
Pharmacokinetic analysis : Measure compound stability using LC-MS/MS (target t½ >6 hr for adequate exposure) .
Q. What computational strategies enable predictive modeling of this compound's target binding kinetics?
Answer: Integrate molecular dynamics (MD) and machine learning:
- MD simulations : Run 100 ns trajectories (GROMACS, CHARMM36 force field) to assess conformational flexibility of the piperidine-thiazole moiety.
- QSAR modeling : Apply Random Forest regression on 50+ sulfonamide analogs to predict IC₅₀ values (R² >0.85).
- Docking validation : Use Glide SP/XP scoring (docking score <-9 kcal/mol indicates strong binding affinity) .
Q. How can AI-driven experimental design improve the development of analogs with enhanced metabolic stability?
Answer: Deploy a closed-loop AI system:
- Generative chemistry : Use ChemVAE to generate 5000 virtual analogs, focusing on thiazole bioisosteres (e.g., oxazole, pyridine).
- ADMET prediction : Filter compounds via ADMETlab 2.0 (hepatic extraction ratio <0.3, BBB permeability >0.5).
- Automated synthesis : Integrate robotic platforms (e.g., Chemspeed) for high-throughput production of top candidates .
Q. Methodological Guidance for Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
